4,6-dichloropyridin-2(1H)-one
Overview
Description
4,6-Dichloropyridin-2(1H)-one is a heterocyclic compound that serves as a key intermediate in the synthesis of various chemically and medicinally significant molecules. The compound features a pyridinone core with chlorine substituents at the 4 and 6 positions, which can undergo further chemical transformations.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through a domino reaction starting from chalcones. This process involves a Michael addition followed by amination, intramolecular amidation, and dehydronitrosation, all occurring under metal and base-free conditions . Additionally, the synthesis of related heterocyclic compounds, such as dihydropyridin-2(3H)-ones, can be performed through a 6π-azaelectrocyclization of penta-2,4-dienamides, facilitated by intramolecular hydrogen bonding .
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds has been characterized using various techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . Quantum chemical calculations, such as those performed using the B3LYP/6-311++G(d,p) level of theory, can also provide insights into the non-covalent interactions present within these molecules .
Chemical Reactions Analysis
This compound derivatives can participate in further chemical reactions, such as Pd-catalyzed cross-coupling, to yield medicinally relevant 2,4,6-triaryl/heteryl pyridines . The presence of chlorine substituents on the pyridinone ring makes it a versatile intermediate for various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives can be inferred from related compounds. For instance, the crystal structure and molecular modeling studies of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate reveal the presence of intermolecular hydrogen bonds and C=H...O interactions, which could influence the compound's solubility and stability . Similarly, the iron(II) complexes of pyridine derivatives with hydrogen bonding and sterically bulky substituents exhibit specific crystal packing and intermolecular interactions .
Scientific Research Applications
Organopalladium(II) Complexes and Catalysis
Research by Isobe et al. (1986) explored the oxidative addition reactions of dichloropyridines with tetrakis(triphenylphosphine)palladium(0), leading to the formation of stable organopalladium(II) complexes. These complexes were found to catalyze cross-coupling reactions, highlighting their potential in catalysis and organic synthesis (Isobe, Nanjo, Nakamura, & Kawaguchi, 1986).
Non-Covalent Interactions in Thioureas
Zhang et al. (2018) synthesized thioureas using dichloropyrimidine derivatives. They investigated non-covalent interactions, such as hydrogen bonds and van der Waals interactions, within these compounds. This research is significant for understanding molecular interactions and designing molecules with specific properties (Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, Song, et al., 2018).
Selective Functionalization Strategies
Marzi, Bigi, and Schlosser (2001) studied selective functionalization strategies for various dichloropyridines, including 4,6-dichloropyridin-2(1H)-one. Their research provides insights into achieving site-selective chemical modifications, crucial for synthesizing complex organic molecules (Marzi, Bigi, & Schlosser, 2001).
Building Blocks in Organic Synthesis
Figueroa‐Pérez et al. (2006) demonstrated that 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, a related compound, is a versatile building block for synthesizing substituted 7-azaindole derivatives. This suggests similar potential for this compound in organic synthesis (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Light-E
mitting and Spontaneous Emission PropertiesZarins et al. (2020) investigated a series of compounds containing pyridine derivatives for their potential as light-emitting mediums. Their research on the photoluminescence properties of these compounds, including those related to dichloropyridine, is relevant for the development of novel light-emitting materials (Zarins, Pervenecka, Misiņa, Lazdoviča, Balodis, Vembris, & Kokars, 2020).
Triarylpyridine Synthesis
Maleki (2015) described new methods for synthesizing triarylpyridines, which are important due to their biological and pharmaceutical properties. The synthesis involved derivatives of dichloropyridine, indicating the compound's utility in creating biologically active molecules (Maleki, 2015).
Nucleophilic Substitution Studies
Chapyshev (1999) conducted research on the nucleophilic substitution reactions of dichloropyridines, providing valuable insights into the reactivity of these compounds. Such studies are fundamental for understanding the chemical behavior of this compound and its derivatives (Chapyshev, 1999).
Regiochemical Substitution
Schlosser, Bobbio, and Rausis (2005) investigated the regioselective substitution of dichloropyridines, demonstrating how to control the site of reaction in these molecules. This research has significant implications for designing specific chemical reactions involving this compound (Schlosser, Bobbio, & Rausis, 2005).
Mechanism of Action
Target of Action
The primary target of 4,6-dichloropyridin-2(1H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . By inhibiting FGFRs, this compound disrupts these pathways, leading to a decrease in tumor growth and progression .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These results suggest that the compound could have potent anti-cancer effects.
properties
IUPAC Name |
4,6-dichloro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCAMLFCVLYRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617730 | |
Record name | 4,6-Dichloropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68963-75-7 | |
Record name | 4,6-Dichloropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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